6-Bromo-5-methylisatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-3-5-6(7(4)10)8(12)14-9(13)11-5/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQMOHSMXORSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)OC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Building Blocks for Complex Heterocyclic Systems
The anhydride (B1165640) moiety of 6-bromo-5-methylisatoic anhydride serves as a reactive electrophilic site, enabling its use in the construction of numerous fused heterocyclic systems. Upon reaction with appropriate binucleophilic partners, the anhydride ring opens and subsequently cyclizes to form new ring systems fused to the substituted benzene (B151609) core.
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net this compound is an excellent precursor for these scaffolds. The general synthesis involves the reaction of the anhydride with a nitrogen source, such as ammonia (B1221849) or primary amines, which initiates the ring-opening of the anhydride to form an intermediate 2-aminobenzamide (B116534) derivative. This intermediate can then be cyclized with a one-carbon synthon (e.g., formic acid, orthoesters) to yield the quinazoline (B50416) ring.
Alternatively, quinazolin-4-ones can be prepared directly. For example, reacting this compound with an amine leads to an N-substituted 2-aminobenzamide, which can undergo intramolecular cyclization. A well-established route involves the reaction of isatoic anhydrides with amines and a carbonyl source in a multi-component reaction, sometimes facilitated by catalysts like alum, to produce quinazolinone derivatives. openmedicinalchemistryjournal.com The reaction of a related precursor, 5-bromoanthranilic acid, with phenyl isothiocyanate in ethanol (B145695) demonstrates a cyclization to form a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, highlighting a common pathway for incorporating the bromo-substituted ring into the quinazolinone core. nih.gov
The versatility of this compound extends to the synthesis of other important heterocyclic frameworks, including benzodiazepines and quinolinones.
Benzodiazepines: These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry. nih.gov A common synthetic strategy involves the condensation of an anthranilic acid derivative with an α-amino acid. scielo.br this compound can serve as a direct precursor, reacting with an α-amino acid in a suitable solvent like glacial acetic acid, often under microwave irradiation. This reaction proceeds via the opening of the anhydride ring by the amino group of the amino acid, followed by an intramolecular cyclization to form the benzodiazepine-2,5-dione skeleton. scielo.br This method offers a rapid and efficient route to derivatives such as 8-bromo-7-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2,5-dione.
Quinolinones: Quinolinone structures can be accessed through the reaction of this compound with stabilized carbanions. A notable example is the reaction with the sodium enolate of ethyl acetoacetate. usm.edu This process typically involves the attack of the enolate on the carbonyl group of the anhydride, leading to a ring-opened intermediate that subsequently cyclizes and decarboxylates to yield a 4-hydroxy-2-methylquinolinone derivative, specifically 6-bromo-4-hydroxy-5-methyl-2-quinolinone. usm.edu This two-step synthesis from the corresponding anthranilic acid is a convenient method for producing substituted quinolines. usm.edu
The reactivity of this compound is not limited to the aforementioned systems. It can be employed to create a diverse range of other nitrogen-containing heterocycles. mdpi.comnih.gov The fundamental reaction involves the ring-opening of the anhydride by a nucleophile, followed by an intramolecular cyclization. wikipedia.org
For instance, reaction with sodium azide (B81097) provides a pathway to benzimidazolones. wikipedia.org The reaction likely proceeds through an acyl azide intermediate which undergoes a Curtius rearrangement to an isocyanate, followed by intramolecular cyclization. Furthermore, reactions with various dinucleophiles can lead to five- or six-membered heterocyclic rings fused to the benzene core, demonstrating the compound's utility in combinatorial chemistry and the generation of molecular libraries. semanticscholar.orgnih.gov
Role as Precursors for Anthranilic Acid Derivatives
One of the most fundamental applications of this compound is its role as a stable and convenient precursor to 2-amino-5-bromo-4-methylbenzoic acid (5-bromo-4-methylanthranilic acid) and its corresponding esters. wikipedia.org Isatoic anhydrides are essentially protected forms of anthranilic acids.
The anhydride can be readily converted to the free anthranilic acid through simple hydrolysis with an aqueous base, which results in the release of carbon dioxide. wikipedia.org Similarly, alcoholysis, achieved by reacting the anhydride with an alcohol under either acidic or basic conditions, yields the corresponding anthranilic acid ester. wikipedia.org This is a highly useful transformation, as many synthetic procedures require the anthranilic acid or its ester as the starting material. Using the anhydride provides an advantage in terms of stability, handling, and controlled release of the reactive anthranilic acid derivative in a reaction mixture. These resulting anthranilic acid derivatives are themselves key intermediates in the synthesis of various pharmaceuticals and fine chemicals. nih.gov
Utilization in Cascade and One-Pot Synthetic Protocols
The reactivity of this compound makes it an ideal substrate for cascade and one-pot reactions, which are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. In these protocols, the initial ring-opening of the anhydride generates a reactive intermediate that participates in subsequent transformations in the same reaction vessel without the need for isolation.
The synthesis of benzodiazepine-2,5-diones is a prime example. The one-pot reaction of this compound with an α-amino acid under microwave irradiation involves two sequential steps—nucleophilic acyl substitution and intramolecular cyclization—occurring in a single operation to afford the final product in good yields. scielo.br Similarly, the synthesis of quinolinones from isatoic anhydrides and carbonyl compounds can be performed as a one-pot procedure. usm.edu These methods avoid the isolation of potentially unstable intermediates and streamline the synthetic process, making them attractive for creating libraries of complex molecules efficiently. openmedicinalchemistryjournal.com
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. These methods have been extensively used to study various organic molecules. For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been successfully used to optimize the geometry of complex heterocyclic systems like brominated imidazo[4,5-b]pyridine derivatives. nih.gov Such studies typically compare the theoretically calculated structural parameters with those determined experimentally, for example, through X-ray crystallography, to validate the computational model.
For 6-Bromo-5-methylisatoic anhydride (B1165640), DFT studies would be invaluable for determining its most stable conformation, bond lengths, bond angles, and dihedral angles. This data would provide a foundational understanding of its three-dimensional structure, which is essential for predicting its chemical behavior.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are key indicators of a molecule's reactivity, kinetic stability, and electronic transport properties.
In studies of other brominated organic compounds, the HOMO and LUMO energies have been calculated to predict their chemical reactivity descriptors. nih.gov A smaller HOMO-LUMO gap generally implies a more reactive molecule. For 6-Bromo-5-methylisatoic anhydride, an FMO analysis would help identify the electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities of the molecule. The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For related heterocyclic compounds, MEP analysis has been used to identify the most likely sites for intermolecular interactions. researchgate.net In the case of this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atom of the anhydride ring, suggesting these are primary sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms. This information is critical for understanding its interactions with other molecules and for predicting the regioselectivity of its reactions.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry provides the tools to not only predict reactivity but also to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For this compound, theoretical studies could be designed to investigate various potential reaction pathways, such as its hydrolysis, aminolysis, or reactions with other nucleophiles. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism could be determined. This would provide a detailed, atomistic understanding of its chemical transformations.
Aromaticity and Stability Assessments
These calculations would provide a quantitative measure of the aromatic character of the benzene (B151609) ring and how it is influenced by the bromo and methyl substituents, as well as the fused anhydride ring. A higher degree of aromaticity generally correlates with greater thermodynamic stability. This information would be crucial for understanding the compound's resistance to reactions that would disrupt this aromatic system.
Biological Relevance and Mechanistic Investigations
Exploration of Molecular Interactions with Biological Targets
Detailed studies specifically outlining the enzyme inhibition mechanisms and direct protein binding of 6-Bromo-5-methylisatoic anhydride (B1165640) are not extensively available in the public domain. However, the general reactivity of isatoic anhydrides provides a basis for understanding their potential interactions with biological targets. The anhydride moiety is an electrophilic group that can react with nucleophiles present in biological systems, such as the amino and hydroxyl groups found in proteins and nucleic acids.
While specific enzyme inhibition studies for 6-Bromo-5-methylisatoic anhydride are not prominently documented, the broader class of isatoic anhydrides and their derivatives are known to interact with enzymes. The mechanism of such interactions would likely involve the acylation of nucleophilic residues (e.g., serine, threonine, lysine) within the enzyme's active site or other functionally important regions. This covalent modification can lead to irreversible inhibition of the enzyme's activity. The specificity of inhibition would be determined by the accessibility and reactivity of the nucleophilic residues in the target enzyme, as well as the specific chemical properties imparted by the bromo and methyl substituents on the isatoic anhydride ring.
Direct protein binding studies for this compound are not widely reported. The interaction of isatoic anhydrides with proteins is generally characterized by the acylation of primary amine groups, such as the N-terminus of the protein or the side chain of lysine (B10760008) residues. This reactivity forms the basis of their use in modifying proteins. The bromo and methyl substitutions on the aromatic ring of this compound would influence its steric and electronic properties, thereby modulating its reactivity and potential binding affinity and selectivity towards different proteins.
Role as a Chemical Probe for Biomolecular Structure Determination
A significant application of isatoic anhydride derivatives lies in their use as chemical probes for elucidating the structure of biomolecules, particularly RNA.
Isatoic anhydride and its derivatives are key reagents in a technique called Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). SHAPE is a powerful method used to analyze the secondary and tertiary structure of RNA at single-nucleotide resolution. The technique relies on the principle that the 2'-hydroxyl group of a ribonucleotide in a flexible region of the RNA backbone is more nucleophilic and thus more reactive to acylation than those in conformationally constrained (e.g., base-paired) regions.
The isatoic anhydride reagent acylates the 2'-hydroxyl groups of flexible nucleotides. The sites of acylation can then be identified by primer extension, as the bulky adducts cause the reverse transcriptase to stall. The pattern of stalls provides a readout of the local nucleotide flexibility, which is then used to infer the RNA's secondary structure.
Precursor in the Synthesis of Biologically Active Scaffolds
This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, most notably quinazolinones. The quinazoline (B50416) and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.
The synthesis of quinazolinone derivatives from isatoic anhydride typically involves a reaction with an amine, leading to the formation of the quinazolinone ring system. The bromo-substituent at the 6-position of the resulting quinazolinone is of particular interest, as studies have indicated that the presence of a halogen at this position can enhance the anticancer and other biological activities of the molecule. nih.gov For instance, various 6-bromo-quinazolinone derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines. nih.gov These compounds often exert their effects through mechanisms such as the inhibition of key enzymes like epidermal growth factor receptor (EGFR). nih.gov
The general synthetic route from a substituted anthranilic acid (a hydrolysis product of isatoic anhydride) to a 6-bromo-quinazolinone is depicted below, illustrating the utility of such precursors in generating diverse and biologically relevant molecules.
| Precursor | Reagents | Product | Biological Activity of Product Class |
| 5-Bromoanthranilic acid | Phenyl isothiocyanate, Alkyl halides/Benzyl (B1604629) bromides | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | Anticancer nih.gov |
This highlights the importance of this compound as a building block for the creation of novel therapeutic agents.
Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Specific experimental ¹H NMR data for 6-Bromo-5-methylisatoic anhydride (B1165640) is not readily found in public databases. However, based on its structure, the following proton signals would be anticipated:
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the benzene (B151609) ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the anhydride moiety, and the electron-donating effect of the methyl group.
Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the upfield region of the aromatic spectrum (around δ 2.2-2.6 ppm).
N-H Proton: A broad singlet for the N-H proton of the anhydride ring, the chemical shift of which can be variable and is often concentration-dependent. For the related compound, isatoic anhydride, this proton appears at approximately δ 11.73 ppm in DMSO-d₆. rsc.org For 5-bromoisatoic anhydride, it is observed at δ 11.85 ppm. rsc.org
¹³C NMR Spectroscopy: While experimental ¹³C NMR data for 6-Bromo-5-methylisatoic anhydride is not available, the expected signals can be predicted. The spectrum would show distinct signals for each carbon atom in the molecule. Key expected resonances include:
Carbonyl Carbons: Two signals in the highly deshielded region (typically δ 150-170 ppm) for the two carbonyl carbons of the anhydride ring. libretexts.org
Aromatic Carbons: Signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (bromo, methyl, and the anhydride functionality).
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.
For comparison, the carbonyl carbons of carboxylic acid derivatives generally resonate in the 160-180 ppm range. libretexts.org
| Predicted ¹H NMR Signals for this compound |
| Proton Type |
| Aromatic CH |
| Aromatic CH |
| Methyl (CH₃) |
| Amide (NH) |
| Predicted ¹³C NMR Signals for this compound |
| Carbon Type |
| Carbonyl (C=O) |
| Aromatic (C) |
| Methyl (CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be characterized by strong absorptions from the anhydride and other functional groups.
Key expected absorption bands include:
C=O Stretching: Acid anhydrides typically exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com For cyclic anhydrides, these bands are often found at approximately 1865-1820 cm⁻¹ and 1785-1750 cm⁻¹. libretexts.org For isatoic anhydride, these have been observed at 1765 and 1722 cm⁻¹. nih.gov
N-H Stretching: A peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the cyclic amide structure.
C-H Stretching: Signals for aromatic and aliphatic C-H stretching, typically appearing just above and below 3000 cm⁻¹, respectively.
C-O Stretching: One or two strong bands in the 1300 to 1000 cm⁻¹ region are characteristic of the C-O-CO group in anhydrides. spcmc.ac.in
C-Br Stretching: A band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, would indicate the presence of the C-Br bond.
| Expected IR Absorption Bands for this compound |
| Functional Group |
| N-H Stretch |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| Asymmetric C=O Stretch |
| Symmetric C=O Stretch |
| C-O Stretch |
| C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
For this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern would likely involve the loss of small neutral molecules. Common fragmentation pathways for isatoic anhydrides can include the loss of carbon dioxide (CO₂) and carbon monoxide (CO). youtube.comlibretexts.org The fragmentation of the parent ion would lead to various daughter ions, providing further structural information. For instance, the mass spectrum of isatoic anhydride itself shows a base peak at m/z 119, corresponding to the loss of CO₂. nist.gov
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for this compound is not available in the searched literature, analysis of related structures would suggest that the benzoxazinedione ring system is largely planar. The technique would confirm the substitution pattern on the aromatic ring and provide details on intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictates the crystal packing.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for separating it from impurities or other components in a mixture. jst.go.jp A reversed-phase HPLC method would likely be suitable for this compound.
In a typical setup, the compound would be dissolved in a suitable solvent and injected into a column (e.g., C18). A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound. sielc.comsielc.com The retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. For the related compound, 5-Bromo-6-fluoro-N-methylisatoic anhydride, a purity of 99.6% by area at 254 nm has been reported using HPLC. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov
The direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and potential for thermal degradation. However, it could be a valuable tool for analyzing more volatile byproducts or reactants in its synthesis. rsc.org If the compound is sufficiently volatile and stable, it would exhibit a characteristic retention time on the GC column, and the coupled mass spectrometer would provide a mass spectrum for identification, as described in the MS section. The use of derivatization to increase volatility is a common strategy for analyzing less volatile heterocyclic compounds by GC-MS. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials and a reference standard of the product, one can visually track the consumption of reactants and the formation of the product over time. researchgate.net
For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the presence of byproducts. The components are separated based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and their solubility in the mobile phase (eluent). The retention factor (Rf value) for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. nih.gov Different spots can be visualized under UV light or by using a staining agent.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focusing on environmentally friendly processes. marketresearchfuture.com For isatoic anhydrides, traditional synthetic methods often involve hazardous reagents and generate significant waste. psu.edu Future research will prioritize the development of "green" synthetic pathways for 6-bromo-5-methylisatoic anhydride (B1165640) and related compounds.
One promising approach is the use of ultrasound in conjunction with eco-friendly oxidizing agents like urea-hydrogen peroxide to oxidize corresponding isatins. This method has been shown to dramatically reduce reaction times and produce isatoic anhydrides in excellent yields and high purity. psu.edu Another avenue of exploration is the palladium-catalyzed annulation of o-haloanilines with carbon monoxide (CO) and carbon dioxide (CO2). nih.gov Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the mechanism of this reaction, which could lead to the development of more efficient and selective catalytic systems. nih.gov The use of ionic liquids as recyclable reaction media also presents a green alternative for the synthesis of derivatives from isatoic anhydrides. researchgate.net
The following table summarizes emerging sustainable synthetic approaches for isatoic anhydrides:
| Synthetic Approach | Key Features | Potential Advantages |
| Ultrasonic-assisted Oxidation | Use of urea-hydrogen peroxide and ultrasound. psu.edu | Reduced reaction times, high yields, high purity, environmentally friendly. psu.edu |
| Palladium-Catalyzed Annulation | Reaction of o-haloanilines with CO and CO2. nih.gov | Convenient one-pot synthesis. nih.gov |
| Ionic Liquid Media | Use of ionic liquids as recyclable solvents. researchgate.net | Simple workup, catalyst-free, reusable solvent. researchgate.net |
Design of Novel Functionalized Isatoic Anhydride Derivatives
The inherent reactivity of the isatoic anhydride ring system makes it an excellent starting point for creating diverse molecular architectures. researchgate.net The introduction of various substituents onto the aromatic ring or the heterocyclic portion of 6-bromo-5-methylisatoic anhydride can lead to a wide array of novel derivatives with potentially unique biological and material properties.
Research is moving towards the synthesis of isatoic anhydride derivatives with specific functionalities tailored for applications in pharmaceuticals and materials science. marketresearchfuture.comacs.org For instance, the synthesis of quinazolin-dione-N-3-alkyl derivatives, which are core scaffolds for many bioactive molecules, can be achieved from isatoic anhydrides. acs.orgnih.gov The development of one-pot, scalable methods for these transformations is a key area of focus. acs.org Furthermore, the synthesis of novel 2,3-dihydroquinazolin-4(1H)-ones through three-component reactions involving isatoic anhydride, amines, and aldehydes is another active area of research. researchgate.net The exploration of different catalysts, such as sulfamic acid, can enhance the efficiency and scope of these reactions. researchgate.net
Expansion of Synthetic Utility in Unexplored Reaction Types
While isatoic anhydrides are well-known for their reactions with nucleophiles to form a variety of heterocyclic compounds, there is still significant potential to expand their synthetic utility into new and unexplored reaction types. rsc.orgacs.orgacs.org The reactivity of isatoic anhydride as a masked isocyanate, for example, offers opportunities for novel transformations. rsc.org
Recent research has demonstrated the use of isatoic anhydride as a masked directing group and internal oxidant in rhodium(III)-catalyzed decarbonylative annulation reactions with alkynes. rsc.org This novel reaction pathway, elucidated through DFT calculations, opens the door for the synthesis of complex aminoisocoumarin products. rsc.org Further exploration of transition-metal-catalyzed reactions involving this compound could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions. The development of new catalytic systems and the investigation of reactions under different conditions will be crucial in unlocking the full synthetic potential of this versatile building block.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting molecular properties. nih.govresearchgate.net For this compound, advanced computational modeling can play a pivotal role in predicting its reactivity and guiding the design of new synthetic strategies.
DFT calculations have already been successfully used to elucidate the mechanism of palladium-catalyzed synthesis of isatoic anhydrides and the rhodium-catalyzed annulation reactions. nih.govrsc.org Quantum theory of atoms in molecules (QTAIM) has been applied to study the local reactivity of isatoic anhydride and its derivatives, providing a theoretical basis for understanding the influence of substituents on reaction outcomes. researchgate.net These computational approaches can be further utilized to:
Predict Reaction Outcomes: By modeling transition states and reaction pathways, it is possible to predict the feasibility and selectivity of new reactions involving this compound.
Design Novel Catalysts: Computational screening can help identify optimal catalysts for specific transformations, accelerating the development of more efficient synthetic methods.
Understand Substituent Effects: Modeling can provide a quantitative understanding of how the bromo and methyl substituents on the aromatic ring influence the reactivity of the anhydride moiety.
Integrated Approaches for Structure-Activity Relationship Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing crucial information on how molecular structure correlates with biological activity. drugdesign.orgnih.govyoutube.com For derivatives of this compound, which show promise in various therapeutic areas, integrated SAR approaches are essential for designing more potent and selective agents. nih.govnih.gov
Future research will involve a synergistic combination of chemical synthesis, biological screening, and computational modeling to establish comprehensive SARs. This will involve:
Systematic Synthesis of Analogs: A library of derivatives of this compound with systematic variations in their structure will be synthesized.
High-Throughput Screening: These analogs will be screened against a panel of biological targets to identify lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational models will be developed to correlate the structural features of the synthesized compounds with their observed biological activities. researchgate.net This will help in identifying the key molecular descriptors that govern activity.
Molecular Docking Studies: Computational docking simulations will be used to visualize and understand the binding interactions of the active compounds with their biological targets at the molecular level. nih.govmdpi.com
This integrated approach will not only accelerate the discovery of new drug candidates but also provide a deeper understanding of the molecular mechanisms of action, paving the way for the rational design of next-generation therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 6-Bromo-5-methylisatoic anhydride, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : The compound is typically synthesized via bromination of methyl-substituted isatoic anhydride precursors. For example, bromination of 5-methylisatoic anhydride using brominating agents like N-bromosuccinimide (NBS) under controlled conditions can yield the 6-bromo derivative. Key analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regioselectivity of bromination and methyl group position.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation.
- HPLC to assess purity and rule out di-substituted byproducts .
Q. How is this compound utilized in the selective modification of RNA, and what experimental parameters are critical for achieving high acylation efficiency?
- Methodological Answer : The compound’s biotin-conjugated derivatives enable selective RNA 2'-hydroxyl acylation in DNA-RNA mixtures. Critical parameters include:
- pH control (neutral to slightly basic) to favor RNA-specific acylation over DNA.
- Reaction time and temperature (e.g., 25°C for 1 hour) to balance efficiency and minimize RNA degradation.
- Streptavidin-coated magnetic bead capture for RNA isolation, followed by disulfide linker cleavage (e.g., using DTT) for elution.
Validation via gel electrophoresis or qPCR ensures RNA integrity post-isolation .
Q. What role does this compound play in the synthesis of heterocyclic compounds such as quinolones, and how do reaction conditions influence product distribution?
- Methodological Answer : It reacts with methyl ketone enolates (e.g., lithium enolates at −78°C) to form 2-alkyl-4-quinolones. Key factors include:
- Temperature control : Low temperatures (−78°C) prevent side reactions like over-acylation.
- Enolate stoichiometry : Excess enolate drives complete conversion.
- Workup protocols : Acidic quenching (e.g., HCl) followed by extraction isolates the quinolone product.
LC-MS monitors reaction progress, while NOESY NMR confirms stereochemistry in products like evocarpine derivatives .
Advanced Research Questions
Q. What strategies can be employed to optimize the bromination step in the synthesis of this compound derivatives to minimize di-substitution or ring-opening side reactions?
- Methodological Answer :
- Regioselective bromination : Use directing groups (e.g., methyl at position 5) to steer bromine to position 6.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalyst screening : Lewis acids like FeCl₃ may improve selectivity.
- Reaction monitoring : In-situ FTIR tracks bromine incorporation; premature termination prevents di-substitution.
Post-reaction, recrystallization or column chromatography isolates the mono-brominated product .
Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying catalytic conditions (e.g., Lewis acid vs. organocatalytic systems)?
- Methodological Answer :
- Controlled variable testing : Compare yields under identical substrate concentrations, temperatures, and solvents.
- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps.
- Side-product analysis : GC-MS or MALDI-TOF detects byproducts (e.g., hydrolyzed anhydride).
For example, Lewis acids may accelerate hydrolysis, reducing effective anhydride concentration, while organocatalysts might favor enolate formation .
Q. What mechanistic insights support the regioselective acylation of RNA 2'-hydroxyl groups by this compound, and how can computational modeling validate experimental observations?
- Methodological Answer :
- Steric and electronic effects : The 5-methyl group may hinder DNA 3'-OH access, while the electron-withdrawing bromo group enhances electrophilicity at the carbonyl.
- Molecular dynamics (MD) simulations : Model RNA vs. DNA interactions with the anhydride to predict acylation sites.
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated RNA 2'-OH to probe transition-state interactions.
Experimental validation via mutagenesis (e.g., 2'-deoxy RNA analogs) confirms selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
